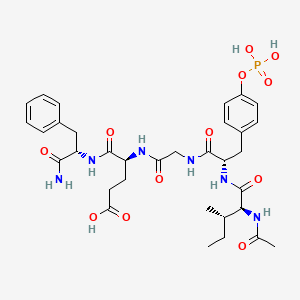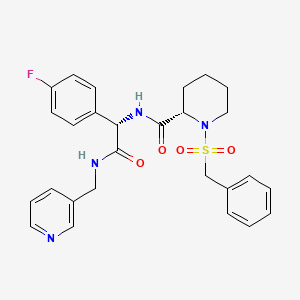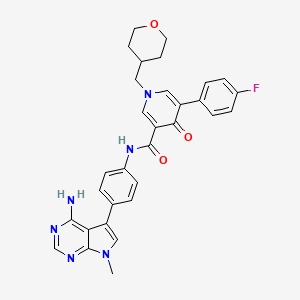
p60c-src substrate II, phosphorylated
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p60c-src substrate II, phosphorylated: is a pentapeptide and a phosphorylated polypeptide form of p60c-src substrate II. Protein phosphorylation is an important post-translational modification of proteins that is indispensable in biological regulations . This compound is widely used in scientific research due to its role in various biological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of p60c-src substrate II, phosphorylated involves the phosphorylation of p60c-src substrate II. This process typically requires specific conditions to ensure the correct addition of the phosphate group to the polypeptide chain . The exact synthetic route may vary depending on the desired purity and yield.
Industrial Production Methods: Industrial production of this compound involves large-scale peptide synthesis techniques. These methods often include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). The choice of method depends on the scale of production and the specific requirements of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: p60c-src substrate II, phosphorylated primarily undergoes phosphorylation and dephosphorylation reactions. These reactions are crucial for its role in biological systems .
Common Reagents and Conditions:
Phosphorylation: This reaction typically requires adenosine triphosphate (ATP) and a kinase enzyme under physiological conditions.
Dephosphorylation: This reaction involves the use of phosphatase enzymes to remove the phosphate group
Major Products: The major products of these reactions are the phosphorylated and dephosphorylated forms of p60c-src substrate II .
Applications De Recherche Scientifique
Chemistry: In chemistry, p60c-src substrate II, phosphorylated is used as a model compound to study phosphorylation and dephosphorylation reactions. It helps in understanding the mechanisms and kinetics of these reactions .
Biology: In biological research, this compound is used to study protein phosphorylation, a critical post-translational modification that regulates various cellular processes. It is also used in studies related to signal transduction pathways .
Medicine: In medical research, this compound is used to investigate the role of phosphorylation in diseases such as cancer. It helps in identifying potential therapeutic targets and developing new treatments .
Industry: In the pharmaceutical industry, this compound is used in the development of kinase inhibitors, which are important drugs for treating various diseases .
Mécanisme D'action
p60c-src substrate II, phosphorylated exerts its effects through the process of phosphorylation. The phosphate group is added to specific amino acid residues in the polypeptide chain by kinase enzymes. This modification alters the protein’s structure and function, thereby regulating various cellular processes. The molecular targets and pathways involved include signal transduction pathways that control cell growth, differentiation, and apoptosis .
Comparaison Avec Des Composés Similaires
p60c-src substrate II: The non-phosphorylated form of p60c-src substrate II.
p60c-src substrate I: Another substrate of the p60c-src kinase, differing in its amino acid sequence
Uniqueness: p60c-src substrate II, phosphorylated is unique due to its specific phosphorylation state, which is crucial for its role in biological processes. This compound provides valuable insights into the mechanisms of protein phosphorylation and its regulation .
Propriétés
Formule moléculaire |
C33H45N6O12P |
|---|---|
Poids moléculaire |
748.7 g/mol |
Nom IUPAC |
(4S)-4-[[2-[[(2S)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]acetyl]amino]-5-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C33H45N6O12P/c1-4-19(2)29(36-20(3)40)33(47)39-26(17-22-10-12-23(13-11-22)51-52(48,49)50)31(45)35-18-27(41)37-24(14-15-28(42)43)32(46)38-25(30(34)44)16-21-8-6-5-7-9-21/h5-13,19,24-26,29H,4,14-18H2,1-3H3,(H2,34,44)(H,35,45)(H,36,40)(H,37,41)(H,38,46)(H,39,47)(H,42,43)(H2,48,49,50)/t19-,24-,25-,26-,29-/m0/s1 |
Clé InChI |
SPIKAYKUYUFETJ-QAXPSLGGSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)OP(=O)(O)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)C |
SMILES canonique |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)OP(=O)(O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[2-(2-azidoethoxy)ethoxy]acetic acid;methylcyclohexane](/img/structure/B12398179.png)
![(2S)-2-[[5-amino-1-[(2R,3R,4S,5R)-5-[deuterio(phosphonooxy)methyl]-3,4-dihydroxyoxolan-2-yl]imidazole-4-carbonyl]amino]butanedioic acid](/img/structure/B12398184.png)

![1-[(2R,3S,5S)-4-hydroxy-5-(iodomethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12398199.png)

![(2R,4S,5R)-2-[6-(ethylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B12398210.png)
![N-[1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12398215.png)




